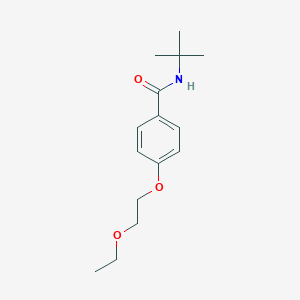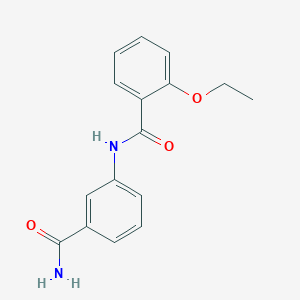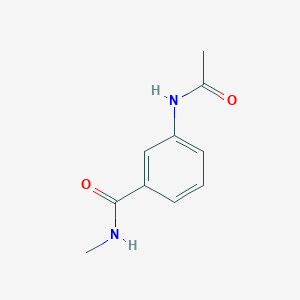![molecular formula C16H21N3O3S B267303 N-isobutyryl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B267303.png)
N-isobutyryl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isobutyryl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-isobutyryl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-isobutyryl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has both biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. Moreover, it has been shown to have anti-inflammatory and anti-viral properties, making it a potential candidate for treating inflammatory and viral diseases.
Advantages and Limitations for Lab Experiments
N-isobutyryl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, it has been extensively studied for its potential applications in various fields, providing a solid foundation for further research. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-isobutyryl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea. One potential direction is to further investigate its anti-tumor properties and its potential as a cancer therapy. Another direction is to explore its potential applications in treating inflammatory and viral diseases. Moreover, further research is needed to fully understand its mechanism of action and potential toxicity. Overall, N-isobutyryl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea shows great promise for various scientific research applications, and further research is needed to fully explore its potential.
Synthesis Methods
N-isobutyryl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea is synthesized by reacting N-(4-morpholinyl)benzoylisothiocyanate with isobutyryl chloride in the presence of triethylamine. The resulting compound is then purified through recrystallization to obtain the final product.
Scientific Research Applications
N-isobutyryl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been extensively studied for its potential applications in various scientific research fields. It has been found to have anti-tumor, anti-inflammatory, and anti-viral properties. Moreover, it has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
properties
Product Name |
N-isobutyryl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea |
|---|---|
Molecular Formula |
C16H21N3O3S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-methyl-N-[[4-(morpholine-4-carbonyl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C16H21N3O3S/c1-11(2)14(20)18-16(23)17-13-5-3-12(4-6-13)15(21)19-7-9-22-10-8-19/h3-6,11H,7-10H2,1-2H3,(H2,17,18,20,23) |
InChI Key |
YDBDZFKMYBJTEZ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B267222.png)

![N-[4-(acetylamino)phenyl]-2-(2-ethoxyethoxy)benzamide](/img/structure/B267226.png)
![2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B267230.png)

![3-{[(4-Methoxyphenyl)acetyl]amino}benzamide](/img/structure/B267237.png)
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B267239.png)
![N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B267240.png)
![4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide](/img/structure/B267244.png)
![4-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B267245.png)
![N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B267247.png)
![N-methyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B267250.png)

![4-fluoro-N-[4-(2-phenoxyethoxy)phenyl]benzamide](/img/structure/B267252.png)